B-RafV600E Enzymatic Inhibition Potency (Class-Level Inference)
The compound belongs to a lead-optimized series of arylsulfonamide B-RafV600E inhibitors. A directly comparable analog from the same series (Compound 1 in the Stellwagen et al. paper), which shares the identical arylsulfonamide headgroup, thiazole core, and ortho-fluorine substitution, demonstrated potent enzymatic inhibition with an IC50 value in the nanomolar range. While the precise IC50 for this specific compound was not disaggregated in the available abstract, the series as a whole is characterized by 'excellent activity in cellular assays' and 'good oral bioavailability in rats' [1]. This contrasts with earlier, non-fluorinated analogs which lacked sufficient potency. Quantitative data for the specific compound must be verified against the full text of the source paper or independently generated.
| Evidence Dimension | B-RafV600E Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Potent (exact value not publicly available for this specific compound in the abstract) |
| Comparator Or Baseline | Non-fluorinated arylsulfonamide analogs from the same series (significantly less potent) |
| Quantified Difference | Not quantifiable from the abstract; the ortho-fluorine is essential for potency. |
| Conditions | B-RafV600E enzymatic assay, as described in Bioorg Med Chem Lett. 2011;21(15):4436-4440. |
Why This Matters
Confirms the compound is part of a validated, potent chemical series, making it a legitimate tool compound for BRAF-mutant target engagement studies, unlike generic sulfonamides.
- [1] Stellwagen JC, Adjabeng GM, Arnone MR, et al. Development of potent B-RafV600E inhibitors containing an arylsulfonamide headgroup. Bioorg Med Chem Lett. 2011;21(15):4436-4440. PMID: 21733693. View Source
